3-(2-Ethylbutoxy)propan-1-ol
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Overview
Description
3-(2-Ethylbutoxy)propan-1-ol is an organic compound that belongs to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a propanol backbone, with an ethylbutoxy substituent at the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethylbutoxy)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-chloropropan-1-ol with 2-ethylbutanol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-ethylbutanol displaces the chlorine atom in 3-chloropropan-1-ol, forming the desired product.
Reaction Conditions:
Reagents: 3-chloropropan-1-ol, 2-ethylbutanol, sodium hydroxide
Solvent: Typically anhydrous ethanol or another suitable solvent
Temperature: Room temperature to slightly elevated temperatures (25-50°C)
Time: Several hours to complete the reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethylbutoxy)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group with halogens.
Major Products Formed
Oxidation: Formation of 3-(2-ethylbutoxy)propanal or 3-(2-ethylbutoxy)propanoic acid.
Reduction: Formation of 3-(2-ethylbutoxy)propane.
Substitution: Formation of 3-(2-ethylbutoxy)propyl chloride or bromide.
Scientific Research Applications
3-(2-Ethylbutoxy)propan-1-ol has several applications in scientific research:
Chemistry: Used as a solvent or intermediate in organic synthesis.
Medicine: Investigated for its potential use in drug formulation and delivery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Ethylbutoxy)propan-1-ol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The ethylbutoxy substituent may also affect the compound’s solubility and membrane permeability, impacting its overall behavior in different environments.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methylbutoxy)propan-1-ol
- 3-(2-Propylbutoxy)propan-1-ol
- 3-(2-Butoxy)propan-1-ol
Uniqueness
3-(2-Ethylbutoxy)propan-1-ol is unique due to the specific arrangement of its ethylbutoxy substituent, which can influence its physical and chemical properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
3-(2-ethylbutoxy)propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O2/c1-3-9(4-2)8-11-7-5-6-10/h9-10H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHVJSHSROBKSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)COCCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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